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Compound of Interest

Compound Name: 3-Bromo-6-fluoro-1H-indazole

Cat. No.: B1292445

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthetic
methodologies, and potential biological applications of 3-Bromo-6-fluoro-1H-indazole. This
document is intended to serve as a valuable resource for professionals in the fields of
medicinal chemistry, drug discovery, and chemical research, offering detailed data and
procedural insights to facilitate its use as a key building block in the development of novel
therapeutics.

Core Chemical Properties

3-Bromo-6-fluoro-1H-indazole is a substituted indazole with the chemical formula C7H4BrFN-.
Its structure features a bromine atom at the 3-position and a fluorine atom at the 6-position of
the indazole ring, making it a versatile intermediate for further chemical modifications. The
presence of these functional groups allows for a variety of cross-coupling reactions, enabling
the synthesis of a diverse library of derivatives.

Table 1: Physicochemical Properties of 3-Bromo-6-fluoro-1H-indazole
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Property Value Source
CAS Number 885522-04-3 [11[2]13][4]
Molecular Formula C7H4BrFN:2 [1][2]114]
Molecular Weight 215.02 g/mol [11[2]
Boiling Point (Predicted) 337.2+22.0°C [5]
Density (Predicted) 1.861 + 0.06 g/cm?3 [5]

pKa (Predicted) 11.03 £ 0.40 [5]
Storage Temperature 2-8°C (protect from light) [5]

Synthesis and Reactivity

The synthesis of 3-Bromo-6-fluoro-1H-indazole can be achieved through several established
synthetic routes for indazole derivatives. A common approach involves the diazotization of an
appropriately substituted aniline, followed by cyclization and subsequent bromination. The
bromine atom at the C3 position is particularly amenable to palladium-catalyzed cross-coupling
reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, allowing for the
introduction of a wide range of substituents.

Experimental Protocols

1. Plausible Synthesis of 3-Bromo-6-fluoro-1H-indazole:

While a specific, detailed protocol for the synthesis of 3-Bromo-6-fluoro-1H-indazole is not
readily available in the provided search results, a general procedure can be inferred from the
synthesis of analogous compounds. A plausible route starts from 4-fluoro-2-methylaniline.

e Step 1: Acetylation: Protection of the amino group of 4-fluoro-2-methylaniline with acetic
anhydride.

» Step 2: Nitration: Introduction of a nitro group at the position ortho to the amino group.

o Step 3: Cyclization: Reductive cyclization of the nitro intermediate to form the 6-fluoro-1H-
indazole ring.
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o Step 4: Bromination: Regioselective bromination at the 3-position of the indazole ring using a
suitable brominating agent like N-bromosuccinimide (NBS).

Click to download full resolution via product page

Plausible synthetic workflow for 3-Bromo-6-fluoro-1H-indazole.

2. Suzuki-Miyaura Cross-Coupling Reaction:

This protocol describes a general method for the palladium-catalyzed cross-coupling of 3-
Bromo-6-fluoro-1H-indazole with a boronic acid.

e Reaction Setup: In a reaction vessel, combine 3-Bromo-6-fluoro-1H-indazole (1.0 eq.), the
desired aryl or heteroaryl boronic acid (1.2-1.5 eq.), a palladium catalyst such as Pd(PPhs)a
(0.05-0.1 eq.), and a base like K2COs or Cs2COs (2.0-3.0 eq.).

e Solvent: Add a suitable solvent system, for example, a mixture of 1,4-dioxane and water.

o Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at
a temperature ranging from 80 to 120°C for 2 to 12 hours, monitoring the reaction progress
by TLC or LC-MS.

o Workup and Purification: After completion, cool the reaction mixture, dilute with an organic
solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over
anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude
product by column chromatography on silica gel.

Biological Relevance and Potential Applications

Indazole derivatives are recognized as privileged scaffolds in medicinal chemistry, exhibiting a
broad spectrum of biological activities.[6] They are particularly prominent as inhibitors of protein
kinases, which are key regulators of cellular signaling pathways. Dysregulation of these
pathways is a hallmark of many diseases, including cancer.
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3-Bromo-6-fluoro-1H-indazole serves as a crucial intermediate in the synthesis of potent
kinase inhibitors.[3] The indazole core can act as a hinge-binding motif, while modifications at
the 3-position, facilitated by the bromo substituent, allow for the exploration of structure-activity
relationships and the optimization of potency and selectivity against specific kinase targets.

Signaling Pathways

Derivatives of 3-Bromo-6-fluoro-1H-indazole have the potential to modulate various signaling
pathways implicated in cancer cell proliferation, survival, and angiogenesis. While specific
targets for this exact molecule are not detailed, the indazole scaffold is a common feature in
inhibitors of kinases such as:

e Pim kinases: A family of serine/threonine kinases involved in cell cycle progression and
apoptosis.[7]

o Polo-like kinase 4 (PLK4): A key regulator of centriole duplication, which is often
overexpressed in cancer.[8]

e Vascular Endothelial Growth Factor Receptors (VEGFRS): Tyrosine kinases that play a
crucial role in angiogenesis.
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Inhibition of a receptor tyrosine kinase signaling pathway.

Safety Information

3-Bromo-6-fluoro-1H-indazole is associated with the following hazard statements: H315
(Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory
irritation).[4] Precautionary statements include P261 (Avoid breathing
dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with
water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
[9] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a
lab coat, should be worn when handling this compound. All work should be conducted in a well-
ventilated fume hood.

Table 2: Safety and Hazard Information
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Hazard Statement Description

H315 Causes skin irritation

H319 Causes serious eye irritation
H335 May cause respiratory irritation
Precautionary Statement Description

Avoid breathing

P261 _
dust/fume/gas/mist/vapors/spray
IF IN EYES: Rinse cautiously with water for
P305+P351+P338 several minutes. Remove contact lenses, if

present and easy to do. Continue rinsing.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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